7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid
CAS No.:
Cat. No.: VC16792328
Molecular Formula: C15H10FNO4S
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10FNO4S |
|---|---|
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | 7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H10FNO4S/c1-17-10-7-8(15(19)20)5-6-11(10)22(21)12-4-2-3-9(16)13(12)14(17)18/h2-7H,1H3,(H,19,20) |
| Standard InChI Key | ACFWIPCDIZKYJF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2)C(=O)O)S(=O)C3=CC=CC(=C3C1=O)F |
Introduction
Synthesis Pathways
The synthesis of benzothiazepine derivatives typically involves cyclization reactions of precursors containing benzothiazole moieties. While specific details for this compound are not available in the provided sources, the general synthetic route can be inferred:
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Starting Materials:
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A substituted benzothiazole derivative (e.g., containing fluorine or methyl groups).
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A diketone precursor to introduce the ketone functionalities.
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Cyclization Reaction:
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The reaction proceeds under acidic or basic conditions to form the seven-membered thiazepine ring.
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Functional Group Modifications:
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Introduction of the carboxylic acid group via oxidation or carboxylation reactions.
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Purification:
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Techniques such as recrystallization or chromatography are used to isolate the final product.
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Biological Significance
Benzothiazepines are known for their pharmacological versatility. The structural features of this compound suggest potential applications in various therapeutic areas:
Antimicrobial Activity
The fluorine substituent enhances lipophilicity, aiding in membrane permeability and interaction with microbial targets. Benzothiazepines have shown activity against Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Potential
The ketone groups and aromatic system may facilitate interactions with enzymes or receptors involved in cancer cell proliferation. Similar compounds have been studied for their ability to inhibit tumor growth by targeting DNA or specific proteins.
Anti-inflammatory Effects
The carboxylic acid group is often associated with anti-inflammatory activity, potentially acting as an inhibitor of cyclooxygenase (COX) enzymes or other inflammatory mediators.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies functional groups and verifies molecular structure (e.g., , ). |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Confirms functional groups like ketones () and carboxylic acids (). |
| X-Ray Crystallography | Provides detailed information on molecular geometry and crystal packing. |
Pharmaceutical Development
This compound could serve as a lead molecule for drug development in areas such as:
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Antimicrobial agents for resistant infections.
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Anticancer drugs targeting specific signaling pathways.
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Anti-inflammatory drugs for chronic conditions like arthritis.
Molecular Docking Studies
Computational studies could explore its binding affinity with biological targets such as enzymes or receptors involved in disease processes.
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